3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a combination of thiazolidine, pyridopyrimidine, and other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidine ring, the pyridopyrimidine core, and the attachment of various substituents. Common synthetic methods might include:
Cyclization reactions: to form the thiazolidine ring.
Condensation reactions: to build the pyridopyrimidine core.
Substitution reactions: to introduce the ethylhexyl and propan-2-yloxy groups.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to speed up reactions.
Purification techniques: such as chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the thiazolidine ring.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, compounds like this are often investigated for their potential as drug candidates, targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to specific molecular targets: such as enzymes or receptors.
Inhibiting or activating biochemical pathways: .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyridopyrimidines: Studied for their potential as kinase inhibitors.
Uniqueness
The unique combination of functional groups in “3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” might confer unique properties, such as enhanced biological activity or stability.
Properties
Molecular Formula |
C27H38N4O3S2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H38N4O3S2/c1-6-8-10-20(7-2)17-31-26(33)22(36-27(31)35)15-21-24(28-13-9-14-34-18(3)4)29-23-12-11-19(5)16-30(23)25(21)32/h11-12,15-16,18,20,28H,6-10,13-14,17H2,1-5H3/b22-15- |
InChI Key |
VACCIROFZFBOJQ-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)SC1=S |
Origin of Product |
United States |
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